molecular formula C11H15NO4 B14687708 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- CAS No. 25451-01-8

1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)-

Cat. No.: B14687708
CAS No.: 25451-01-8
M. Wt: 225.24 g/mol
InChI Key: ZTBKIHWGDLNDQG-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- is an organic compound with the molecular formula C11H15NO4 It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is substituted by a 2-ethyl-2-(p-nitrophenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- typically involves the nitration of 2-ethyl-1,3-propanediol followed by a series of purification steps. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions. The reaction mixture is then neutralized, and the product is extracted using organic solvents.

Industrial Production Methods

In an industrial setting, the production of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- involves large-scale nitration reactors equipped with temperature control systems. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alcohols, acids, and bases under reflux conditions.

Major Products Formed

    Amines: Formed by the reduction of the nitro group.

    Aldehydes and Carboxylic Acids: Formed by the oxidation of the hydroxyl groups.

    Esters and Ethers: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol, 2-ethyl-2-nitro-: Similar structure but lacks the p-nitrophenyl group.

    2-Ethyl-2-nitropropanediol: Another derivative with different substituents.

    2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains an amino group instead of a hydroxyl group.

Uniqueness

1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- is unique due to the presence of both the 2-ethyl and p-nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

25451-01-8

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-ethyl-2-(4-nitrophenyl)propane-1,3-diol

InChI

InChI=1S/C11H15NO4/c1-2-11(7-13,8-14)9-3-5-10(6-4-9)12(15)16/h3-6,13-14H,2,7-8H2,1H3

InChI Key

ZTBKIHWGDLNDQG-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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